molecular formula C9H17NO4S B13804700 4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]-

4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]-

Cat. No.: B13804700
M. Wt: 235.30 g/mol
InChI Key: JTBUHVUGMIOCTO-UHFFFAOYSA-N
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Description

4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]- is a chemical compound that belongs to the class of piperidinecarboxylic acids. These compounds are characterized by a piperidine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of the methylsulfonyl group attached to the ethyl chain makes this compound unique and potentially useful in various applications.

Preparation Methods

The synthesis of 4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]- can be achieved through several synthetic routes. One common method involves the reaction of piperidine with ethyl chloroformate to form the piperidinecarboxylic acid intermediate. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methylsulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]- can be compared with other similar compounds such as:

The uniqueness of 4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H17NO4S

Molecular Weight

235.30 g/mol

IUPAC Name

1-(2-methylsulfonylethyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C9H17NO4S/c1-15(13,14)7-6-10-4-2-8(3-5-10)9(11)12/h8H,2-7H2,1H3,(H,11,12)

InChI Key

JTBUHVUGMIOCTO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCN1CCC(CC1)C(=O)O

Origin of Product

United States

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